molecular formula C19H18ClN5O3 B2701907 2-[2-(4-Chlorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 886892-60-0

2-[2-(4-Chlorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2701907
M. Wt: 399.84
InChI Key: CFYMQDDCXVXUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Chlorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H18ClN5O3 and its molecular weight is 399.84. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-Chlorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-Chlorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A study on imidazotetrazines, closely related compounds to the specified chemical, has shown that these compounds have potential as broad-spectrum antitumor agents. This research, focusing on the synthesis and chemistry of these compounds, highlights their curative activity against leukemia and possible action as prodrugs in cancer treatment (Stevens et al., 1984).

Hepatoprotective Activity

Another related compound, imidazo[1,2-c]pyrimido[5,4-e]pyrimidine, demonstrated hepatoprotective activity in a study. This compound was synthesized through a novel one-pot synthesis and screened for its ability to protect the liver, with some derivatives found to be effective (Ram et al., 2002).

Inhibitory Action on Corrosion

Research on imidazole derivatives has revealed their potential in inhibiting corrosion of mild steel in acidic media. This study highlights the adsorption and corrosion inhibition properties of these compounds, showcasing their utility in industrial applications (Ouakki et al., 2019).

Synthesis for Pharmaceutical Applications

Various studies have focused on the synthesis of imidazole derivatives for potential pharmaceutical applications. These compounds have shown promising results in areas such as antidepressant activity, cytotoxicity against cancer cells, and as inhibitors in different biological processes (Wessels et al., 1980), (Suh et al., 2000).

Luminescence Sensing

Some imidazole derivatives have been studied for their luminescence sensing capabilities. These compounds have been synthesized and characterized for their ability to detect specific chemicals, such as benzaldehyde derivatives, demonstrating their potential in analytical chemistry applications (Shi et al., 2015).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3/c1-10-11(2)25-15-16(21-18(25)22(10)3)23(4)19(28)24(17(15)27)9-14(26)12-5-7-13(20)8-6-12/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYMQDDCXVXUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-chlorophenyl)-2-oxoethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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